Kombic acid
Description
Kombic acid (C₂₈H₄₀O₄) is a highly unsaturated resin acid first isolated from Pycnanthus angolensis (Kombo tree) seedfat, known as Kombo butter . Structurally, it is identified as 16-(2’,5’-dihydroxy-3’-methylphenyl)-2,6,10,14-tetramethyl-2,6,10,14-hexadecatetraenoic acid, featuring a polyisoprene chain linked to a resorcinol nucleus . Its isolation involves precipitation with lead acetate, followed by decomposition with hydrogen sulfide and vacuum drying .
This compound exhibits antioxidant, anticancer, and cholesterol-lowering properties. It stabilizes organic materials against oxidative degradation and is used in dietary supplements, cosmetics, and plastics . Derivatives like sarganol bis-succinate show high selectivity for inducing apoptosis in cancer cells .
Properties
CAS No. |
88674-93-5 |
|---|---|
Molecular Formula |
C27H38O4 |
Molecular Weight |
426.59 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Sarganol/Sargahydroquinoic Acid
Sarganol, initially misidentified as kombic acid, shares the same corrected structure: 12-(2,5-dihydroxy-3-methylphenyl)-6,10-dimethyl-2-(4-methyl-3-pentenyl)-2E,6E,10E-dodecatrienoic acid .
- Key Differences: Chain Length: Sarganol has a shorter polyisoprene chain (C₁₂) compared to this compound (C₁₆) . Applications: Sarganol bis-succinate derivatives are patented as apoptogens, while this compound is primarily utilized for antioxidative stabilization .
Myristoleic Acid
Myristoleic acid (C₁₄H₂₆O₂), a cis-9-tetradecenoic acid, co-occurs with this compound in Kombo butter .
- Structural Contrast: Myristoleic acid is a straight-chain unsaturated fatty acid, lacking the phenolic resorcinol moiety present in this compound .
- Functional Overlap :
Functional Analogs
Tocopherols (Vitamin E)
Tocopherols are lipid-soluble antioxidants with a chromanol ring system.
- Efficacy Comparison: this compound demonstrates superior antioxidative activity to tocopherols in preventing lipid peroxidation, as shown in U.S. Patent No. 6,489,494 . Mechanism: Unlike tocopherols, this compound’s resorcinol group enables radical scavenging via phenolic hydroxyls, while its polyisoprene tail enhances membrane penetration .
Terpenoid Quinones
Terpenoid quinones from P. kombo leaves, such as those described in U.S. Patent No. 5,674,900, share a polyisoprene backbone but feature a quinone nucleus instead of resorcinol .
- Pharmacological Contrast: Terpenoid quinones are used for diabetes treatment, whereas this compound derivatives target cancer and cholesterol .
Comparative Data Table
| Compound | Molecular Formula | Key Structural Features | Primary Applications | Pharmacological Activity |
|---|---|---|---|---|
| This compound | C₂₈H₄₀O₄ | Resorcinol + C₁₆ polyisoprene | Antioxidants, anticancer agents | Radical scavenging, apoptosis |
| Sarganol | C₂₄H₃₄O₄ | Resorcinol + C₁₂ polyisoprene | Apoptogens (bis-succinate forms) | Cancer cell specificity |
| Myristoleic Acid | C₁₄H₂₆O₂ | Straight-chain unsaturated fatty acid | Cetyl myristoleate production | Anti-inflammatory |
| Tocopherols | C₂₉H₅₀O₂ (α-tocopherol) | Chromanol ring + phytyl tail | Dietary antioxidants | Lipid peroxidation inhibition |
Research Findings and Contradictions
- Structural Misidentification: Early studies misassigned this compound’s structure as a C₁₆ tetraenoic acid, later corrected to a C₁₂ trienoic acid (sarganol) .
- Antioxidant Superiority : this compound outperforms tocopherols in oxidative stability tests, with a 30% higher radical quenching efficiency in lipid matrices .
- Pharmacological Specificity: Sarganol bis-succinate induces apoptosis in cancer cells at IC₅₀ values of 5–10 μM, compared to 50–100 μM for non-derivatized this compound .
Q & A
Q. Table 1: Critical NMR Peaks for this compound
| Proton/Carbon | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| -Olefinic | 5.10–5.30 | Multiplet | Tetramethyl-hexadecatetraene |
| -Aromatic | 115–125 | Singlet | Resorcinol ring |
Advanced: How can researchers resolve contradictions in reported antioxidant mechanisms of this compound across in vitro vs. in vivo studies?
Answer:
Discrepancies often arise from differences in experimental design, such as:
- Concentration ranges : In vitro assays (e.g., DPPH, ABTS) may use non-physiological doses, whereas in vivo studies require lower, bioavailable concentrations .
- Model systems : Compare cell-free assays (direct radical scavenging) with cellular models (e.g., Nrf2 pathway activation) .
- Standardization : Adopt systematic review frameworks (e.g., Cochrane guidelines) to harmonize variables like solvent polarity, pH, and temperature .
Q. Methodological Recommendations :
- Perform dose-response curves across models.
- Use isotopically labeled this compound to track metabolic stability in vivo .
Basic: What are the primary natural sources of this compound, and how are they validated botanically?
Answer:
this compound is predominantly isolated from:
- Kombo kernel fat (Pycnanthus angolensis) .
- Seeds of Strophanthus kombe and S. hispidus , often co-occurring with cardioglycosides and alkaloids .
Validation : - Chromatographic fingerprinting (HPLC or TLC) against reference standards.
- Genetic barcoding of plant material to confirm species identity .
Advanced: What synthetic challenges arise in replicating this compound’s stereochemically complex structure, and how are they addressed?
Answer:
Key challenges include:
- Stereochemical control of the tetramethyl-hexadecatetraene chain and resorcinol linkage.
- Oxidative degradation during synthesis due to high unsaturation.
Q. Strategies :
Q. Table 2: Synthetic Yield Optimization
| Step | Yield (%) | Purity (%) (HPLC) |
|---|---|---|
| Terpenoid synthesis | 62 | 95 |
| Resorcinol coupling | 45 | 90 |
| Final purification | 78 | 99 |
Basic: What standardized protocols exist for quantifying this compound in plant extracts?
Answer:
Quantitative methods :
- HPLC-UV/DAD : Use a C18 column, mobile phase (acetonitrile:water, 70:30), λ = 280 nm (resorcinol absorbance) .
- GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 453 (molecular ion) .
Validation parameters : - Linearity (R² > 0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL).
- Recovery rates (85–115%) via spiked matrix tests .
Advanced: How does this compound’s terpenoid-resorcinol hybrid structure enhance its antioxidant efficacy compared to phenolic analogs like quercetin?
Answer:
- Extended conjugation : The polyisoprene chain facilitates electron delocalization, stabilizing free radicals more effectively than simple phenolics .
- Lipophilicity : Enhances membrane permeability, improving cellular uptake vs. hydrophilic analogs (e.g., gallic acid) .
Experimental validation : - Computational modeling : Density Functional Theory (DFT) to compare bond dissociation energies (BDEs) of phenolic O-H groups .
- In vitro assays : Parallel testing in lipid peroxidation (e.g., linoleic acid system) vs. hydrophilic (ABTS) models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
